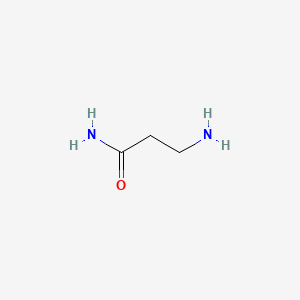

3-aminopropanamide

説明

Beta-Alanine amide: is a derivative of beta-Alanine, a naturally occurring beta amino acid Beta-Alanine amide is characterized by the presence of an amide group attached to the beta carbon of the amino acid

準備方法

Synthetic Routes and Reaction Conditions: Beta-Alanine amide can be synthesized through several methods. One common approach involves the reaction of beta-Alanine with ammonia or an amine under appropriate conditions to form the amide bond. This reaction typically requires a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods: In industrial settings, 3-aminopropanamide can be produced using biocatalytic methods. Enzymes such as pantothenate synthetase can catalyze the formation of this compound from beta-Alanine and an amine substrate. This method is advantageous due to its mild reaction conditions and high specificity .

化学反応の分析

Thermal Degradation to Acrylamide

3-APA undergoes thermal decomposition to form acrylamide, a process critical in food chemistry. This reaction occurs via deamination under heat, with yields dependent on temperature, pH, and matrix composition:

| Conditions | Acrylamide Yield | Study |

|---|---|---|

| Aqueous buffer (170°C, 20 min) | 28 mol% | Granvogl et al. |

| Dry system (170°C, no additives) | 63 mol% | Granvogl et al. |

| With chlorogenic acid (160°C) | Increased rate | Cai et al. |

Key factors:

-

Additives : Chlorogenic acid lowers activation energy (136.6 kJ/mol vs. 173.2 kJ/mol for asparagine) .

Michael Addition with Acrylamide

3-APA reduces acrylamide levels via Michael addition, forming less cytotoxic adducts:

| Parameter | Result |

|---|---|

| Optimal molar ratio (3-APA:AA) | 5:3 |

| Temperature | 160°C |

| Acrylamide reduction | Up to 47.29% |

| Major adduct | 3,3',3''-Nitrilotris(propanamide) |

Cytotoxicity comparison :

Oxidation Reactions

3-APA oxidizes to form amides or carboxylic acids under controlled conditions:

| Oxidizing Agent | Product | Conditions | Source |

|---|---|---|---|

| Potassium permanganate | Carboxylic acids | Aqueous, acidic | BenchChem |

| Hydrogen peroxide | Amides | Neutral pH, 60–80°C | EvitaChem |

Reduction Reactions

Reduction of 3-APA yields primary amines, relevant to pharmaceutical synthesis:

| Reducing Agent | Product | Conditions |

|---|---|---|

| Lithium aluminum hydride | 3-Aminopropanamine | Anhydrous THF, 0°C |

| Sodium borohydride | Partial reduction | Methanol, RT |

Substitution Reactions

3-APA participates in nucleophilic substitutions to form derivatives:

| Reagent | Product | Application |

|---|---|---|

| Alkyl halides | N-Alkylated propanamides | Drug intermediates |

| Acyl chlorides | Acylated derivatives | Polymer chemistry |

Enzymatic Decarboxylation

In raw foods, 3-APA forms via enzymatic decarboxylation of asparagine:

| Enzyme | Substrate | Conversion Efficiency | Source |

|---|---|---|---|

| Histidine decarboxylase | Asparagine | ~0.1% | Granvogl et al. |

Stability and Reactivity

科学的研究の応用

Chemical Synthesis

3-Aminopropanamide serves as a valuable building block in organic synthesis. It is utilized as a reagent in several chemical reactions, contributing to the development of complex molecules. Its structural properties allow it to participate in various transformations, making it essential for synthesizing pharmaceutical compounds and other organic materials.

Enzyme Inhibition Studies

A notable application of 3-APA is in the development of irreversible inhibitors for the epidermal growth factor receptor (EGFR). Research has shown that compounds containing a this compound moiety can effectively inhibit EGFR autophosphorylation, which is crucial in cancer cell proliferation. For instance, several derivatives demonstrated enhanced potency against gefitinib-resistant lung cancer cells (H1975), with IC50 values significantly lower than those of traditional inhibitors .

Mechanistic Studies

The compound has also been used to study enzyme mechanisms and protein interactions. Its ability to form stable adducts with other biomolecules allows researchers to investigate the biochemical pathways involved in cellular processes .

Food Safety and Mitigation of Contaminants

This compound has been identified as a precursor to acrylamide, a compound formed during the Maillard reaction in thermal food processing. Recent studies indicate that 3-APA can reduce acrylamide levels by forming adducts through Michael addition reactions. For example, when mixed with acrylamide at a specific ratio and temperature, 3-APA reduced acrylamide levels by up to 47.29%, while the resultant adduct exhibited lower cytotoxicity compared to acrylamide itself . This finding is significant for food safety, as it provides insights into controlling harmful contaminants in processed foods.

Industrial Applications

In industrial settings, 3-APA is utilized in the production of polymers and resins. Its chemical properties facilitate its use as a monomer or additive in various formulations, enhancing material performance and stability.

Summary of Case Studies

The following table summarizes key findings from case studies involving this compound:

生物活性

3-Aminopropanamide is a compound of significant interest in medicinal chemistry, particularly due to its biological activities related to cancer treatment and metabolic regulation. This article explores its biological activity, focusing on antitumor effects, antioxidant properties, and its role as a therapeutic agent.

Recent studies have highlighted the antitumor activity of this compound derivatives, particularly in non-small cell lung cancer (NSCLC) cells. These compounds have been shown to inhibit the epidermal growth factor receptor (EGFR), which is crucial in tumor cell proliferation and survival.

- Inhibition of EGFR : Compounds containing a this compound fragment have demonstrated irreversible inhibition of EGFR activity, especially in cells with the T790M mutation, which confers resistance to standard EGFR inhibitors like gefitinib .

- Induction of Apoptosis : These compounds not only inhibit cell proliferation but also induce apoptosis in cancer cells at nanomolar concentrations. For example, UPR1282 and UPR1268 were effective in triggering apoptotic pathways in NSCLC cell lines .

Case Studies

A study conducted by Galvani et al. synthesized several novel this compound derivatives and evaluated their cytotoxicity against NSCLC NCI-H1975 cells. The results indicated a significant reduction in cell viability, with a notable induction of apoptosis observed through various assays .

| Compound | IC50 (µM) | Apoptosis Induction |

|---|---|---|

| UPR1282 | 0.05 | Yes |

| UPR1268 | 0.07 | Yes |

Radical Scavenging

The antioxidant potential of this compound derivatives has been assessed using the DPPH radical scavenging assay. Some derivatives exhibited antioxidant activity surpassing that of ascorbic acid, indicating their potential as protective agents against oxidative stress.

- Comparative Activity : The synthesized compound N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide showed antioxidant activity approximately 1.4 times higher than ascorbic acid .

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide | 78.67 |

| Ascorbic Acid | 58.2 |

Cholesteryl Ester Transfer Protein (CETP) Inhibition

Another significant biological activity of this compound derivatives is their role as CETP inhibitors. Dyslipidemia is a risk factor for cardiovascular diseases, and targeting CETP can help modulate lipid levels effectively.

Research Findings

A study on N,N-disubstituted amino propionamide derivatives demonstrated promising CETP inhibitory activity, suggesting their potential use in treating dyslipidemia .

特性

IUPAC Name |

3-aminopropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2O/c4-2-1-3(5)6/h1-2,4H2,(H2,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSDOASZYYCOXIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10197076 | |

| Record name | beta-Alanine amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10197076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4726-85-6 | |

| Record name | β-Alaninamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4726-85-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Alanine amide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004726856 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-Alanine amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10197076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4726-85-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 3-Aminopropanamide (3-APA) is a crucial intermediate in the formation of acrylamide, a potential carcinogen found in cooked foods. During the Maillard reaction between asparagine and reducing sugars, 3-APA is generated as a direct precursor to acrylamide. [, ]

A: Yes, 3-APA can react with acrylamide via Michael addition, forming adducts that effectively reduce free acrylamide levels. [] This reaction is influenced by temperature, reaction time, and the ratio of 3-APA to acrylamide. For example, a 5:3 molar ratio of 3-APA to acrylamide at 160°C for 20 minutes resulted in a 47.29% reduction in acrylamide. []

ANone: this compound (β-Alaninamide) has the molecular formula C3H8N2O and a molecular weight of 88.11 g/mol. While specific spectroscopic data isn't extensively detailed within the provided research, its structure suggests characteristic peaks in techniques like NMR and IR spectroscopy. For instance, the amide group would exhibit a distinct carbonyl stretch in IR, while NMR would provide insights into the chemical environment of the different protons and carbons. Further investigation into spectral databases would provide detailed spectroscopic information.

A: While 3-APA itself may not possess significant biological activity, its structural analogs have been investigated for various therapeutic applications. For example, N-acyl-β-alanine amides have demonstrated antiproliferative activity. [] Interestingly, modifications to the N-(2,3-dimethylphenyl) aminosulfonylphenyl moiety of these compounds resulted in a complete loss of activity, highlighting its importance for the observed effects. []

A: Derivatives of this compound have been explored for their analgesic and spasmolytic properties. [] Researchers synthesized various N-alkyl or N,N-dialkyl 3-(substituted anilino) propionamide derivatives, with some exhibiting promising activity in these areas. []

A: Researchers have developed this compound derivatives as irreversible inhibitors of the epidermal growth factor receptor (EGFR). [] These compounds utilize a this compound linked to a 4-anilinoquinazoline or 4-anilinoquinoline-3-carbonitrile core. [] This specific structure allows for selective activation within the intracellular environment, releasing an acrylamide derivative that can target EGFR. []

A: These compounds demonstrate comparable efficacy to acrylamide-based EGFR inhibitors in inhibiting EGFR tyrosine kinase autophosphorylation. [] Importantly, they exhibit superior activity against gefitinib-resistant H1975 cells carrying the T790M EGFR mutation, highlighting their potential in overcoming drug resistance. []

A: Yes, studies have shown that this compound-based EGFR inhibitors, such as UPR1282, effectively inhibit tumor growth in H1975 xenograft models. [] Additionally, UPR1282 exhibited a favorable safety profile compared to canertinib. []

A: These compounds primarily target EGFR and its downstream signaling pathways, leading to apoptosis induction and inhibition of cell proliferation and migration. [] They also impact E-cadherin expression, potentially contributing to their anti-migratory effects. []

A: Yes, this compound has been identified as a component of the sticky droplets in orb webs spun by the spider Zygiella atrica. [] Interestingly, this finding marks the first reported occurrence of 3-APA in spider webs, and its role in web function remains to be elucidated. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。